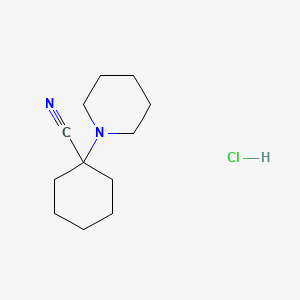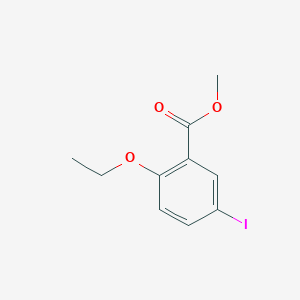![molecular formula C49H42Cl2N2O3Ti B3188136 acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol CAS No. 197389-47-2](/img/structure/B3188136.png)
acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol
Descripción general
Descripción
Acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol is a complex organometallic compound. This compound is notable for its intricate structure, which includes acetonitrile, dichlorotitanium, and a chiral oxazolidinone derivative. The presence of multiple naphthalene rings and a titanium center makes it a subject of interest in various fields of chemistry and materials science.
Métodos De Preparación
The synthesis of acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol involves several steps:
Formation of the oxazolidinone derivative: This step typically involves the reaction of a suitable amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the naphthalene groups: The naphthalene rings are introduced through Friedel-Crafts alkylation or acylation reactions.
Coordination with titanium: The dichlorotitanium moiety is introduced by reacting the oxazolidinone derivative with a titanium chloride source, such as titanium tetrachloride, under controlled conditions.
Final assembly: The final compound is assembled by coordinating acetonitrile to the titanium center, resulting in the formation of the desired complex.
Análisis De Reacciones Químicas
Acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene rings, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the titanium center, potentially converting dichlorotitanium to lower oxidation states.
Substitution: The acetonitrile ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of water or moisture, leading to the breakdown of the titanium coordination complex.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol has several scientific research applications:
Catalysis: The compound’s titanium center makes it a potential catalyst for various organic transformations, including polymerization and oxidation reactions.
Materials Science: Its unique structure allows it to be used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: The compound’s chiral nature and potential biological activity make it a candidate for drug development and pharmaceutical research.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of titanium complexes and their interactions with organic ligands.
Mecanismo De Acción
The mechanism by which acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol exerts its effects involves several molecular targets and pathways:
Coordination to substrates: The titanium center coordinates to various substrates, facilitating their activation and subsequent reaction.
Electron transfer: The compound can participate in electron transfer processes, particularly in oxidation-reduction reactions.
Chiral induction: The chiral oxazolidinone moiety can induce chirality in reactions, leading to the formation of enantiomerically pure products.
Comparación Con Compuestos Similares
Similar compounds to acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol include:
Titanium tetrachloride complexes: These are simpler titanium coordination compounds without the chiral oxazolidinone and naphthalene groups.
Chiral oxazolidinone derivatives: These compounds lack the titanium center but share the chiral oxazolidinone moiety.
Naphthalene-based ligands: These ligands are used in various coordination complexes but do not necessarily include titanium or the oxazolidinone structure.
The uniqueness of this compound lies in its combination of a titanium center, chiral oxazolidinone, and multiple naphthalene rings, which confer distinct chemical and physical properties.
Propiedades
IUPAC Name |
acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H39NO3.C2H3N.2ClH.Ti/c1-45(2)48-43(46(49,39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40)44(51-45)47(50,41-29-13-21-33-17-5-9-25-37(33)41)42-30-14-22-34-18-6-10-26-38(34)42;1-2-3;;;/h3-30,43-44,48-50H,1-2H3;1H3;2*1H;/q;;;;+2/p-2/t43-,44-;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINAMCRSRUMNBX-VCYTWFGNSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC1(NC(C(O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C.Cl[Ti]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#N.CC1(N[C@H]([C@@H](O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C.Cl[Ti]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H42Cl2N2O3Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]-](/img/structure/B3188121.png)

![[1,1'-Biphenyl]-4-ol, 4'-mercapto-](/img/structure/B3188129.png)
![Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester](/img/structure/B3188131.png)

